methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate
Overview
Description
Methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C23H29NO8 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.18931688 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Material Science
Selective 2'-Benzoylation in Nucleoside Synthesis
The compound has been implicated in selective benzoylation processes crucial for the synthesis of protected ribonucleosides, indicating its potential in facilitating solid-phase synthesis of RNA and DNA-RNA mixtures. This application is significant in the development of nucleic acid-based therapeutics and research tools (Kempe et al., 1982).
Liquid Crystalline Thermosets
Novel triaromatic diepoxides related to the compound have been synthesized, demonstrating their utility in forming nematic liquid crystalline networks. These materials are of interest for their unique physical properties and potential applications in advanced composites and display technologies (Mormann & Bröcher, 1998).
Pharmaceutical and Bioactive Compound Development
Antimicrobial Activities
Some derivatives related to methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate have been synthesized and screened for their antimicrobial activities. This research underscores the potential for developing new antimicrobial agents based on structural modifications of this compound (Bektaş et al., 2010).
Fluorescent Properties for Bioimaging
The synthesis of amino substituted derivatives and their fluorescent properties highlight the potential of such compounds in creating fluorescent markers for bioimaging applications. These markers can be linked to biomolecules for the study of biological processes at the molecular level (Stadlbauer et al., 2006).
CK1 Inhibitors for Alzheimer's Disease Imaging
The compound's framework has been utilized in the synthesis of carbon-11-labeled CK1 inhibitors, suggesting its relevance in the development of PET radiotracers for imaging Alzheimer's disease. This application is critical for improving the diagnosis and understanding of neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO8/c1-7-30-19-10-14(11-20(31-8-2)21(19)32-9-3)22(25)24-16-13-18(28-5)17(27-4)12-15(16)23(26)29-6/h10-13H,7-9H2,1-6H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMWZKTFMALNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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